5,6-Dimethylpyrazolo[1,5-A]pyrimidine
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Overview
Description
5,6-Dimethylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyrazolo[1,5-A]pyrimidine typically involves the condensation of aminopyrazole with β-enaminone derivatives. One efficient method involves the use of microwave irradiation to obtain various 2,7-disubstituted products in high yields . Another method involves the reduction of pyrazolopyrimidines with complex hydrides, where the pyrimidine ring is preferentially reduced over the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as microwave-assisted synthesis, offers potential for industrial applications due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: The compound can undergo substitution reactions, such as the reaction with BuLi followed by electrophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Complex hydrides like lithium aluminum hydride.
Substitution: BuLi (butyllithium) followed by electrophilic addition.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Tetrahydropyrazolo[1,5-A]pyrimidine derivatives.
Substitution: Various substituted pyrazolo[1,5-A]pyrimidine derivatives.
Scientific Research Applications
5,6-Dimethylpyrazolo[1,5-A]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a scaffold for designing biologically active compounds and as a fluorophore for optical applications.
Biology: Investigated for its potential as an antitumor scaffold and enzymatic inhibitory activity.
Industry: Utilized in the development of solid-state emitters and other optical materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazolo[1,5-A]pyrimidine involves its interaction with various molecular targets and pathways. The compound’s photophysical properties are influenced by electron-donating groups at specific positions on the fused ring, which enhance absorption and emission behaviors . In medicinal chemistry, the compound’s structural versatility allows it to interact with various biological targets, potentially leading to antitumor and enzymatic inhibitory effects .
Comparison with Similar Compounds
5,6-Dimethylpyrazolo[1,5-A]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-A]pyrimidine family:
3-Halo-5,7-dimethylpyrazolo[1,5-A]pyrimidines: These compounds are known for their antianxiety properties and lack of potentiation of central nervous system depressant effects.
Tetrahydropyrazolo[1,5-A]pyrimidine: These derivatives are attractive for designing biologically active compounds due to their structural lability and ability to adjust to active sites.
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5,6-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-6-5-11-8(3-4-9-11)10-7(6)2/h3-5H,1-2H3 |
InChI Key |
BGHVPPFXPLSFND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC=N2)N=C1C |
Origin of Product |
United States |
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